molecular formula C17H17N5 B11055960 (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

Cat. No.: B11055960
M. Wt: 291.35 g/mol
InChI Key: ZLCVRSKJAJOVQZ-UHFFFAOYSA-N
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Description

(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-AMINO-8-PHENYL-1,4-DIAZASPIRO[45]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acid chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes .

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

2-(3-amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

InChI

InChI=1S/C17H17N5/c18-10-14(11-19)15-16(20)22-17(21-15)8-6-13(7-9-17)12-4-2-1-3-5-12/h1-5,13,21H,6-9H2,(H2,20,22)

InChI Key

ZLCVRSKJAJOVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(=C(C#N)C#N)C(=N2)N

Origin of Product

United States

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